molecular formula C21H14ClF2N3O B4292272 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE

Cat. No.: B4292272
M. Wt: 397.8 g/mol
InChI Key: DDFWAYKUWUQIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further connected to a phthalazin-1-amine moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate to form 4-(chloro(difluoro)methoxy)phenol.

    Coupling with phthalazin-1-amine: The intermediate is then coupled with 4-phenylphthalazin-1-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl and phthalazin-1-amine moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorodifluoromethoxy)aniline: This compound shares the chloro(difluoro)methoxy group but lacks the phthalazin-1-amine moiety.

    N-(3-chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine: This compound contains a similar methoxyphenyl group but has a different core structure.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal and material science research make it a compound of significant interest.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O/c22-21(23,24)28-16-12-10-15(11-13-16)25-20-18-9-5-4-8-17(18)19(26-27-20)14-6-2-1-3-7-14/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWAYKUWUQIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE
Reactant of Route 3
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE
Reactant of Route 4
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE
Reactant of Route 5
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE
Reactant of Route 6
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-PHENYLPHTHALAZIN-1-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.